molecular formula C12H16N2O2 B15092781 2-Amino-5-(cyclopentyloxy)benzamide

2-Amino-5-(cyclopentyloxy)benzamide

Cat. No.: B15092781
M. Wt: 220.27 g/mol
InChI Key: FTKMRMJLHWJLLB-UHFFFAOYSA-N
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Description

2-Amino-5-(cyclopentyloxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group at the second position and a cyclopentyloxy group at the fifth position on the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(cyclopentyloxy)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-hydroxybenzoic acid and cyclopentanol.

    Esterification: The hydroxyl group of 2-amino-5-hydroxybenzoic acid is esterified with cyclopentanol in the presence of an acid catalyst to form 2-amino-5-(cyclopentyloxy)benzoic acid.

    Amidation: The ester is then converted to the corresponding amide by reacting it with ammonia or an amine under suitable conditions, such as elevated temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

    Catalysts: Employing catalysts such as Lewis acids to enhance the reaction rate and selectivity.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(cyclopentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The cyclopentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

2-Amino-5-(cyclopentyloxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biology: The compound is used in biological assays to study enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Pharmaceuticals: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

Mechanism of Action

The mechanism of action of 2-Amino-5-(cyclopentyloxy)benzamide involves:

    Molecular Targets: The compound targets specific enzymes or receptors in biological systems.

    Pathways Involved: It may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

    Binding Interactions: The compound interacts with its targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzamide: Lacks the cyclopentyloxy group, making it less hydrophobic.

    2-Amino-5-methoxybenzamide: Contains a methoxy group instead of a cyclopentyloxy group, affecting its electronic properties.

    2-Amino-5-ethoxybenzamide: Contains an ethoxy group, which is smaller and less hydrophobic than the cyclopentyloxy group.

Uniqueness

2-Amino-5-(cyclopentyloxy)benzamide is unique due to the presence of the cyclopentyloxy group, which imparts specific hydrophobic and steric properties. This uniqueness can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-amino-5-cyclopentyloxybenzamide

InChI

InChI=1S/C12H16N2O2/c13-11-6-5-9(7-10(11)12(14)15)16-8-3-1-2-4-8/h5-8H,1-4,13H2,(H2,14,15)

InChI Key

FTKMRMJLHWJLLB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC(=C(C=C2)N)C(=O)N

Origin of Product

United States

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